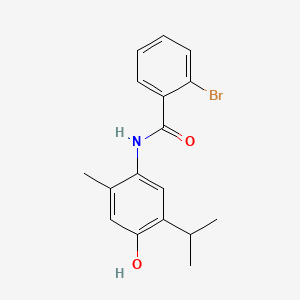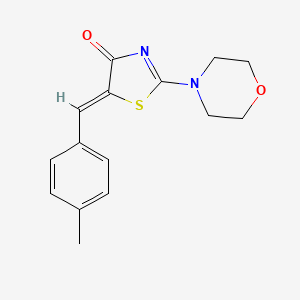
3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridazine derivatives, including compounds structurally related to 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, often involves multistep reactions with specific reactants. For instance, El-Mariah, Hosny, and Deeb (2006) outlined the synthesis of pyridazino[3′, 4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, demonstrating the complexity of reactions involving pyridazine derivatives. Their work highlights the use of hydrazide reactions with carbon disulfide and various cyclodehydration processes to create diverse structures, illustrating the intricate synthesis paths that may be similar to those used for our compound of interest (El-Mariah, Hosny, & Deeb, 2006).
Molecular Structure Analysis
Understanding the molecular structure of 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves detailed analysis using spectroscopic and crystallographic methods. Sallam et al. (2021) detailed the structure analysis of a related heterocyclic compound, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, through X-ray diffraction, demonstrating how such techniques can elucidate the molecular geometry, electron distribution, and spatial arrangement of atoms in complex molecules (Sallam et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of pyridazine derivatives is influenced by their functional groups and molecular structure. For example, the work by Zohdi, Osman, and Abdelhamid (1997) on the synthesis of pyridazine and related compounds highlights the potential reactions these compounds can undergo, such as nucleophilic substitutions and cyclodehydrations, which could be relevant to the chemical behavior of 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (Zohdi, Osman, & Abdelhamid, 1997).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for their application and handling. Keshipour, Shojaei, and Shaabani (2012) provided insights into the synthesis and characterization of pyrazolo[1,2-a]pyridazine derivatives, which share structural similarities with the compound . Their research, including density functional theory (DFT) calculations and Hirshfeld surface analysis, offers a methodology for assessing the physical properties of complex heterocyclic compounds (Keshipour, Shojaei, & Shaabani, 2012).
Chemical Properties Analysis
The chemical properties of pyridazine derivatives, such as acidity, basicity, and reactivity towards various reagents, are essential for their potential applications. The study by Bondock, Tarhoni, and Fadda (2015) on the synthesis of novel pyrazolo[3,4-d]pyrimidines and related compounds offers an example of how the chemical properties of such molecules can be explored and manipulated for desired outcomes, providing a context for understanding the chemical behavior of 3-(4-isobutyryl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (Bondock, Tarhoni, & Fadda, 2015).
Propiedades
IUPAC Name |
2-methyl-1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12(2)16(23)21-10-8-20(9-11-21)14-4-5-15(18-17-14)22-7-6-13(3)19-22/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESNXQNONVGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525364.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-9H-fluorene-9-carboxamide hydrochloride](/img/structure/B5525369.png)
![4-chloro-2-fluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5525372.png)
![ethyl 4-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5525375.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5525384.png)

![2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5525398.png)
![1-{4-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]phenyl}ethanone](/img/structure/B5525404.png)


![{2-bromo-4-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5525436.png)
![(3aR*,6S*)-2-(3,4-dimethylphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5525446.png)
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)